4-(9-bromo-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,3-diol
Description
Historical Development of Pyrazolo-Fused Heterocycles
The pyrazolo[1,5-c]oxazine framework emerged from decades of research into fused heterocyclic systems. Early efforts in the mid-20th century focused on cyclization strategies to construct bicyclic systems, such as pyrazolo[1,5-a]pyrimidines, which demonstrated bioactivity. A breakthrough occurred with the development of domino reactions, enabling the synthesis of complex architectures like dipyrazolo-fused 1,3-diazocanes through [3 + 3 + 1 + 1] cyclizations. These methods laid the groundwork for later innovations, including metal-free syntheses of benzo-oxazines and related systems.
The compound of interest, 4-(9-bromo-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c]oxazin-2-yl)benzene-1,3-diol, represents a modern iteration of these efforts. Its synthesis likely builds on regioselective cyclization techniques, as evidenced by analogous methods for spiro-benzooxazines. The incorporation of bromine and pyridinyl groups reflects advancements in functionalization strategies to modulate electronic and steric properties.
Significance in Medicinal Chemistry Research
Pyrazolo-fused heterocycles are prized for their structural rigidity and ability to interact with biological targets. While pyrazolo[1,5-a]pyrimidines have been extensively studied as kinase inhibitors, pyrazolo[1,5-c]oxazines offer distinct advantages due to their oxazine moiety, which enhances hydrogen-bonding potential. The bromine atom in the subject compound may serve as a handle for further derivatization via cross-coupling reactions, a strategy employed in optimizing drug candidates.
The dihydroxybenzene substituent introduces polar functionality, potentially improving solubility and target affinity. Such modifications align with trends in kinase inhibitor design, where substituent diversity is critical for selectivity. Although direct pharmacological data for this compound are unavailable, structural analogs have shown promise in modulating protein–ligand interactions, underscoring its therapeutic potential.
Classification within Heterocyclic Chemistry
The compound belongs to the benzo[e]pyrazolo[1,5-c]oxazine class, characterized by:
- Fused Tricyclic Core : A pyrazole ring fused to a 1,3-oxazine ring and a benzene moiety (Table 1).
- Substituent Diversity :
- Bromine at C9: Enhances electrophilicity for nucleophilic substitution.
- Pyridinyl at C5: Introduces aromatic π-stacking capabilities.
- Dihydroxybenzene at C2: Provides hydrogen-bond donors for target engagement.
| Position | Substituent | Role |
|---|---|---|
| C2 | Benzene-1,3-diol | Hydrogen bonding, solubility |
| C5 | Pyridin-4-yl | π–π interactions, metal coordination |
| C9 | Bromine | Synthetic versatility (e.g., Suzuki coupling) |
This classification highlights its hybrid nature, combining features of azoles, oxazines, and polyaromatic systems. The 5,10b-dihydro configuration introduces partial saturation, reducing planarity and potentially enhancing metabolic stability.
Research Landscape and Academic Interest
Current research on pyrazolo[1,5-c]oxazines focuses on three areas:
- Synthetic Methodology :
- Structural Elucidation :
- Functionalization Strategies :
The subject compound exemplifies these trends, with its synthesis likely involving a brominated precursor and a pyridinyl-containing building block. Recent studies on 3-halo-pyrazolo[1,5-a]pyrimidines suggest that halogen atoms can direct further functionalization while influencing bioactivity. Additionally, the dihydroxybenzene group may engage in photophysical interactions, a property explored in benzo-oxazine derivatives.
Emerging applications in materials science, such as organic light-emitting diodes (OLEDs), further drive interest in these systems. The rigid, conjugated framework of pyrazolo[1,5-c]oxazines makes them candidates for optoelectronic materials, though this remains underexplored for the specific compound.
Properties
IUPAC Name |
4-(9-bromo-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)benzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3O3/c22-13-1-4-20-16(9-13)18-11-17(15-3-2-14(26)10-19(15)27)24-25(18)21(28-20)12-5-7-23-8-6-12/h1-10,18,21,26-27H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRVDJJKJFVXHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=C(C=C(C=C4)O)O)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(9-bromo-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,3-diol is a complex heterocyclic structure that integrates elements of pyrazole and oxazine. Its unique molecular composition suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features:
- A bromine atom that may enhance its reactivity.
- A pyridine moiety which is often associated with various biological activities.
- A phenolic group , contributing to its potential as a nucleophile in chemical reactions.
Biological Activities
Research indicates that compounds similar to this one exhibit a range of biological activities. The following sections summarize key findings related to its pharmacological profile.
Antimicrobial Activity
Studies have shown that related compounds within the benzo[e]pyrazolo[1,5-c][1,3]oxazine class possess significant antimicrobial properties. For instance:
- Compounds with similar structural features demonstrated effectiveness against various bacterial strains such as Escherichia coli and Bacillus subtilis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | B. subtilis | 16 µg/mL |
| Compound C | Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
The pyrazole derivatives have been noted for their anti-inflammatory properties. Specific studies indicate:
- Compounds with similar structures exhibited significant inhibition of COX-2 enzymes, suggesting potential use in treating inflammatory conditions .
Table 2: COX Inhibition Studies
| Compound Name | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| Compound D | 45% | 85% |
| Compound E | 30% | 90% |
The mechanisms through which these compounds exert their biological effects are still under investigation. However, several hypotheses include:
- Electrophilic interactions due to the presence of bromine.
- Hydrogen bonding capabilities from the phenolic hydroxyl group.
These interactions may influence enzyme activity and receptor binding.
Case Studies
Several case studies have explored the biological activity of compounds structurally related to the target compound:
- Study on Antimicrobial Activity
- Anti-inflammatory Research
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key differences:
Structural and Functional Analysis
Substituent Effects
Position 2 :
- neutral groups like benzodioxol . Fluorophenyl (): Improves metabolic stability and membrane permeability via fluorine’s electronegativity.
Position 9 :
Pharmacological Potential
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
